![molecular formula C11H12ClNO2 B3133378 (2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide CAS No. 388075-76-1](/img/structure/B3133378.png)
(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide
Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “2E” in the name indicates the configuration of the double bond in the molecule, and “4-Chlorophenyl” suggests the presence of a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods .Scientific Research Applications
- Application : 3-(4-chlorophenyl)-N-methoxy-N-methylacrylamide has been studied for its NLO properties. It shows promise due to its high static and dynamic polarizability, surpassing that of urea. Specifically, it exhibits second and third harmonic generation at characteristic wavelengths, making it suitable for optoelectronic device fabrication .
- Unique Insight : Computational studies reveal that 3-(4-chlorophenyl)-N-methoxy-N-methylacrylamide has an excitation energy of 326 nm (3.8 eV) and a HOMO-LUMO gap of approximately 4 eV. Electrostatic potential maps provide further insights into its electronic behavior .
- Solution : Biochar magnetic nanocomposites, including magnetized biochar, offer an efficient way to separate materials using an external magnet. While not directly related to our compound, this concept highlights the importance of material design for practical applications .
Nonlinear Optical Materials
Catalyst and Polymerization Agent
Chalcone Derivatives in Electronic Properties
Biochar Magnetic Nanocomposites
Pharmaceutical and Agrochemical Synthesis
Organic Materials for Optical Switching
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be impacted .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and pharmacological effects .
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-methoxy-N-methylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-13(15-2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIVPYBTCRZLIR-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Chlorophenyl)-N-methoxy-N-methylprop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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